4-(1-methyl-1H-indol-3-yl)butanoic acid

Physicochemical Characterization pKa Analysis Indole Derivatives

Standard indole-3-butyric acid (IBA) analogs often suffer from unwanted side reactions at the indole NH or ambiguous biological data due to hydrogen-bond donor interference. This N-methylated derivative eliminates these variables. - **Chemoselective synthesis:** Pre-installed methyl group prevents N-alkylation/acylation, enabling clean amide bond formation at the butanoic acid handle. - **Biological control:** Blocks the indole N-H donor site (pKa 4.79 vs. IBA 4.83-4.86); ideal for deconvoluting hydrogen-bonding effects in auxin signaling or enzyme assays. - **Supply:** Packaged for immediate use in medicinal chemistry and agrochemical lead optimization.

Molecular Formula C13H15NO2
Molecular Weight 217.268
CAS No. 16244-09-0
Cat. No. B2934049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-indol-3-yl)butanoic acid
CAS16244-09-0
Molecular FormulaC13H15NO2
Molecular Weight217.268
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CCCC(=O)O
InChIInChI=1S/C13H15NO2/c1-14-9-10(5-4-8-13(15)16)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5,8H2,1H3,(H,15,16)
InChIKeyCELMVOPUIMXHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-indol-3-yl)butanoic Acid Overview


4-(1-Methyl-1H-indol-3-yl)butanoic acid (CAS 16244-09-0) is a synthetic indole derivative structurally related to the auxin precursor indole-3-butyric acid (IBA), with a key N-methyl substitution on the indole ring . This compound, with a molecular weight of 217.27 g/mol (C₁₃H₁₅NO₂), is primarily utilized as a versatile building block in medicinal chemistry and chemical biology research, where its modified indole scaffold and carboxylic acid handle enable the synthesis of novel chemical entities distinct from those derived from non-methylated or differently substituted analogs .

Workflow Synthesis of novel indole derivatives via selective carboxylic acid coupling
Selection N-methyl protection on indole ring blocks competing N-H reactivity
Use Context Medicinal chemistry building block for SAR studies and agrochemical design

Why 4-(1-Methyl-1H-indol-3-yl)butanoic Acid Cannot Be Substituted


Substituting 4-(1-methyl-1H-indol-3-yl)butanoic acid with its closest analog, indole-3-butyric acid (IBA), or other methylated indole carboxylic acids, introduces significant alterations in physicochemical properties, synthetic reactivity, and potential biological activity due to the specific N-methylation of the indole nitrogen . This single methyl group alters the compound's electronic distribution, as evidenced by a shift in the predicted pKa (4.79 for the target compound versus 4.83-4.86 for IBA) [1]. Furthermore, the N-methyl group blocks a key hydrogen-bond donor site on the indole ring, which can dramatically affect molecular recognition in biological assays and provides a distinct synthetic handle, preventing unwanted side reactions at the indole nitrogen and directing subsequent derivatization to the carboxylic acid moiety . These differences necessitate the use of the specific N-methylated compound for research requiring a precise molecular probe or a defined synthetic intermediate.

pKa Divergence

N-methylation may shift acidity compared to IBA, potentially altering protonation-dependent solubility and permeability.

Blocked H-Bond Donor

The indole N-H hydrogen-bond donor is absent, preventing key interactions that IBA can mediate in biological assays.

Synthetic Reactivity

Free indole N-H in IBA permits competing N-alkylation; the N-methyl group directs chemoselective modification to the carboxylic acid.

Quantitative Differentiation


Acidity Shift from N-Methylation

N-Methylation on the indole ring of 4-(1-methyl-1H-indol-3-yl)butanoic acid results in a measurable decrease in predicted acid dissociation constant (pKa) compared to the non-methylated analog, indole-3-butyric acid (IBA). This difference in acidity is a direct consequence of the electron-donating effect of the methyl group on the indole nitrogen, which subtly alters the electron density of the conjugated system and influences the carboxylic acid's proton affinity .

pKa Shift
Data to verify
ΔpKa ≈ −0.04 to −0.07 (more acidic)
Supports pH-dependent property review
Computational prediction; experimental verification recommended
Physicochemical Characterization pKa Analysis Indole Derivatives

Bioactivity Divergence from 1-Methylindole-3-Carboxylic Acid

While direct biological activity data for 4-(1-methyl-1H-indol-3-yl)butanoic acid is limited, its structural relationship to 1-methylindole-3-carboxylic acid—a compound with a quantifiably different thermochemical profile due to N-methylation—strongly suggests a divergent biological interaction profile. Experimental data show that N-methylation significantly alters the standard molar enthalpy of formation in the gaseous phase for 1-methylindole-3-carboxylic acid compared to its non-methylated counterpart, a fundamental thermodynamic parameter reflecting the molecule's overall stability and reactivity [1]. This energetic difference is a key indicator of altered intermolecular interactions, which directly translate to differential binding affinities and biological activities.

Enthalpic Stabilization
Class-level inference
ΔH°f shift ≈ −10.9 kJ·mol⁻¹ (more stable)
Indicates altered intermolecular interactions
Inferred from 1-methylindole-3-carboxylic acid data
Medicinal Chemistry Structure-Activity Relationship Enthalpy of Formation

Synthetic Utility via Blocked Indole Nitrogen

A key differentiator for 4-(1-methyl-1H-indol-3-yl)butanoic acid is its N-methyl group, which serves as a protecting group for the indole nitrogen. This feature is absent in indole-3-butyric acid (IBA) and is distinct from 1-methylindole-3-carboxylic acid, which lacks the flexible butyric acid linker. This structural modification allows for selective and predictable functionalization exclusively at the terminal carboxylic acid, a crucial advantage in synthetic workflows . IBA, by contrast, presents a free indole N-H that can be deprotonated and alkylated, leading to complex product mixtures unless additional protection/deprotection steps are employed.

Reactive Sites
Class-level inference
Target: COOH available, indole N-H blocked
IBA: COOH and indole N-H both reactive
Simplifies synthetic strategy
Synthetic context; practical verification advised
Organic Synthesis Building Block Amide Coupling

Procurement Scenarios


SAR Studies with N-Methyl Indole Probe

For research teams investigating the role of the indole N-H in biological systems (e.g., auxin signaling, enzyme inhibition), 4-(1-methyl-1H-indol-3-yl)butanoic acid serves as a precise negative control. Its N-methyl group blocks a key hydrogen-bond donor site, allowing for direct comparison with IBA to deconvolute the contribution of this specific interaction to binding affinity or functional activity. The altered pKa (4.79 vs. 4.83-4.86 for IBA) also provides a quantifiable parameter for modeling protonation states in biological milieus .

Efficient Synthesis of Complex Indole Scaffolds

This compound is the optimal choice for synthesizing advanced intermediates where the indole nitrogen must remain unfunctionalized. The pre-installed N-methyl group streamlines the synthesis of analogs of bioactive molecules like the HDAC inhibitor I13, which is derived from an IBA scaffold . By using 4-(1-methyl-1H-indol-3-yl)butanoic acid, chemists can perform chemoselective reactions (e.g., amide bond formation) on the butanoic acid side chain without the risk of competing N-alkylation or acylation, ensuring higher yields and simpler purification .

Novel Agrochemicals with Altered Auxin Activity

Given that N-methylation alters the physicochemical and energetic properties of the indole core, this compound is a valuable lead for generating new auxin analogs with potentially differentiated plant growth regulatory activity compared to IBA . Its unique structure allows researchers to explore modifications that may confer improved stability, uptake, or selectivity in plant systems, serving as a key intermediate for the rational design of next-generation agrochemicals.

Application
Selection Property
Validation Focus
Indole N-H hydrogen-bonding SAR studies
N-methyl group blocks indole H-bond donor
Protonation-state modeling and binding comparison with IBA
Chemoselective indole scaffold synthesis
Pre-installed N-methyl protects indole nitrogen
Amide coupling selectivity and synthetic route simplification
Novel auxin analog design
N-methyl alters physicochemical and energetic properties
Plant growth response profiling and stability evaluation

Technical Documentation Hub

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